

Introduction: Unveiling a Versatile Halogenated Building Block

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Compound of Interest

Compound Name: *Ethyl 4,4,4-trichloroacetoacetate*

Cat. No.: B1581922

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Ethyl 4,4,4-trichloro-3-oxobutanoate is a polyhalogenated β -keto ester of significant interest in synthetic organic chemistry. Its structure combines the reactivity of a β -dicarbonyl moiety with the unique electronic and steric properties imparted by a terminal trichloromethyl group. This guide provides a comprehensive overview of its properties, reactivity, and synthetic potential, with a particular focus on its applications as a precursor for complex chemical entities and chiral intermediates relevant to pharmaceutical development. While some of its physical properties are not extensively documented, a robust understanding of its chemical behavior can be derived from its structure and comparison to well-studied analogs. This document serves as a technical resource for scientists aiming to leverage this potent synthon in their research and development endeavors.

Core Chemical and Physical Properties

The defining features of Ethyl 4,4,4-trichloro-3-oxobutanoate are its ethyl ester and trichlorinated ketone functionalities. The strong electron-withdrawing nature of the $-\text{CCl}_3$ group significantly influences the acidity of the α -protons and the electrophilicity of the adjacent carbonyl carbon.

Property	Value	Source
CAS Number	3702-98-5	[1] [2]
Molecular Formula	C ₆ H ₇ Cl ₃ O ₃	[1] [2]
Molecular Weight	233.47 g/mol	[1] [2]
SMILES	CCOC(=O)CC(=O)C(Cl)(Cl)Cl	[1]
InChIKey	XGIRWPYENXRJMZ-UHFFFAOYSA-N	[1]
Synonyms	Ethyl 4,4,4-trichloroacetoacetate, Butanoic acid, 4,4,4-trichloro-3-oxo-, ethyl ester	[3]
Melting Point	Not available	[1]
Boiling Point	Not available	[1]
Density	Not available	[1]

Keto-Enol Tautomerism: A Key Equilibrium

Like most β -keto esters, Ethyl 4,4,4-trichloro-3-oxobutanoate exists in a dynamic equilibrium between its keto and enol forms.[\[4\]](#)[\[5\]](#) Tautomers are constitutional isomers that readily interconvert, in this case, through the migration of a proton and the shifting of a double bond.[\[6\]](#) [\[7\]](#) The strong inductive effect of the trichloromethyl group is expected to significantly influence this equilibrium, potentially favoring the enol form more than in its non-halogenated counterpart, ethyl acetoacetate. This is because the enol form can be stabilized by an intramolecular hydrogen bond, a phenomenon observed in the analogous trifluoro compound.[\[8\]](#)

Caption: Keto-Enol equilibrium of the title compound.

Spectroscopic Profile (Predicted)

While specific spectral data is not widely published, a profile can be predicted based on its structure and data from similar compounds like ethyl acetoacetate and ethyl 4-

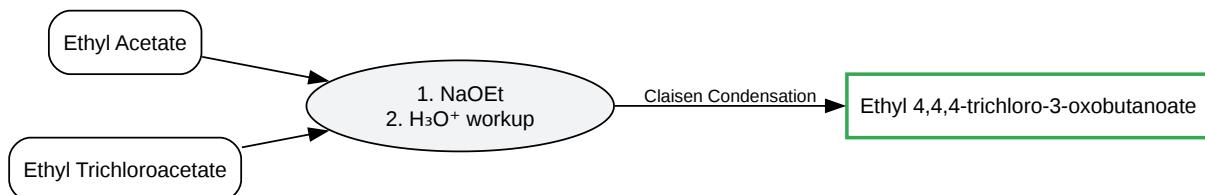
chloroacetoacetate.[9][10]

- ^1H NMR: The spectrum would be expected to show signals for the ethyl group (a triplet around 1.3 ppm and a quartet around 4.2 ppm). The α -methylene protons (-CH₂-) would likely appear as a singlet around 3.5-4.0 ppm, shifted downfield due to the adjacent carbonyl and trichloromethyl groups. In the enol form, this signal would be replaced by a vinyl proton signal further downfield.
- ^{13}C NMR: Key signals would include the ester carbonyl (~167 ppm), the ketone carbonyl (~190-200 ppm), the trichloromethyl carbon (~95 ppm), the α -carbon (~45-50 ppm), and the carbons of the ethyl group (~62 ppm for -OCH₂- and ~14 ppm for -CH₃).[10]
- Mass Spectrometry: The molecular ion peak would be observed at m/z 232/234/236 depending on the chlorine isotope combination. Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z 45) and cleavage to form acylium ions.[10]
- Infrared (IR) Spectroscopy: The spectrum would be dominated by two strong carbonyl stretching bands: one for the ester (around 1740 cm⁻¹) and one for the ketone (around 1720 cm⁻¹). The C-Cl stretches would appear in the fingerprint region (around 600-800 cm⁻¹).

Synthesis and Reactivity

Plausible Synthetic Pathway

A standard method for synthesizing β -keto esters is the Claisen condensation. A plausible route to Ethyl 4,4,4-trichloro-3-oxobutanoate involves the condensation of ethyl acetate with ethyl trichloroacetate in the presence of a strong base like sodium ethoxide.



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Caption: Plausible Claisen condensation synthesis route.

Key Areas of Reactivity

The molecule's synthetic utility stems from its multiple reactive sites:

- α -Methylene Protons: These protons are acidic and can be readily deprotonated by a base to form a nucleophilic enolate, which can undergo alkylation, acylation, and other carbon-carbon bond-forming reactions.
- Ketone Carbonyl: The ketone is susceptible to nucleophilic attack. A key transformation is its reduction to a secondary alcohol. Asymmetric reduction to form chiral hydroxy esters is of paramount importance in pharmaceutical synthesis.
- Trichloromethyl Group: This group can participate in reactions such as the Favorskii rearrangement or serve as a leaving group under certain conditions.

Application in Chiral Synthesis: Asymmetric Bioreduction

A primary application for analogous compounds like ethyl 4-chloro-3-oxobutanoate (COBE) is in the synthesis of chiral building blocks for blockbuster drugs, such as statins.^{[11][12][13]} The asymmetric reduction of the ketone to either the (S) or (R) alcohol is a critical step.^[14] Biocatalytic methods using ketoreductases or whole-cell systems (e.g., yeast, *E. coli*) are often superior to chemical methods due to their exceptional enantioselectivity (>99% e.e.), mild reaction conditions, and environmental compatibility.^{[11][15]}

Given this precedent, Ethyl 4,4,4-trichloro-3-oxobutanoate is an excellent candidate for similar biocatalytic transformations to produce novel, chiral trichlorinated hydroxy esters, which are valuable for drug discovery.

Experimental Protocol: Screening for Biocatalytic Reduction

This protocol outlines a general workflow for screening microorganisms or isolated enzymes for the asymmetric reduction of Ethyl 4,4,4-trichloro-3-oxobutanoate. It is based on established methods for similar substrates.^{[11][14]}

Materials:

- Ethyl 4,4,4-trichloro-3-oxobutanoate (Substrate)
- Screening biocatalyst (e.g., Baker's yeast, recombinant *E. coli* expressing a ketoreductase)
- Glucose (Co-substrate for cofactor regeneration)
- Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)
- Ethyl acetate (Extraction solvent)
- Anhydrous sodium sulfate (Drying agent)

Equipment:

- Shake flasks or reaction vials
- Temperature-controlled incubator/shaker
- Centrifuge
- Separatory funnel
- Rotary evaporator
- Chiral HPLC or GC for analysis

Procedure:

- **Biocatalyst Preparation:** Cultivate the microbial cells to the desired density or prepare a solution of the isolated enzyme in the reaction buffer. Harvest cells via centrifugation if using a whole-cell system.
- **Reaction Setup:** In a shake flask, suspend the biocatalyst (e.g., 50 g/L wet cell weight) in the phosphate buffer. Add glucose (e.g., 1.5 equivalents relative to substrate) for cofactor regeneration.

- Substrate Addition: Add Ethyl 4,4,4-trichloro-3-oxobutanoate to the reaction mixture (e.g., to a final concentration of 10-50 mM). Due to potential substrate toxicity, a fed-batch strategy may be required for higher concentrations.[14]
- Incubation: Place the flask in an incubator shaker (e.g., 30°C, 200 rpm) and monitor the reaction progress over time (e.g., 24-48 hours) by taking small aliquots for analysis.
- Workup and Extraction: Once the reaction has reached completion (or a desired endpoint), centrifuge the mixture to remove the biocatalyst. Extract the supernatant with an equal volume of ethyl acetate three times.
- Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product, ethyl 4,4,4-trichloro-3-hydroxybutanoate.
- Analysis: Determine the conversion and enantiomeric excess (e.e.) of the product using chiral HPLC or GC analysis.

Caption: Workflow for biocatalytic asymmetric reduction.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing Ethyl 4,4,4-trichloro-3-oxobutanoate. A reverse-phase (RP) method using a C18 column is effective. [3][16]

- Mobile Phase: A typical mobile phase consists of a gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[3]
- Detection: UV detection is standard, typically at a wavelength around 210 nm.
- Chiral Analysis: To determine the enantiomeric purity of the reduced alcohol product, a specialized chiral stationary phase (e.g., a cyclodextrin- or cellulose-based column) is required.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for Ethyl 4,4,4-trichloro-3-oxobutanoate is not readily available, the hazards can be inferred from structurally related compounds like ethyl 4-chloro-3-oxobutanoate and ethyl trichloroacetate.[\[17\]](#)[\[18\]](#)

- Hazard Classification: Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation/damage.[\[18\]](#) May cause respiratory tract irritation.
- Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[\[17\]](#) Work in a well-ventilated area or under a chemical fume hood.
- Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep the container tightly closed and store in a cool, dry, well-ventilated place away from incompatible substances like strong acids, bases, and oxidizing agents.[\[17\]](#)
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[\[18\]](#)
 - Skin: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[\[17\]](#)
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[\[18\]](#)
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[\[17\]](#)

Conclusion

Ethyl 4,4,4-trichloro-3-oxobutanoate is a valuable and reactive building block with significant potential in organic synthesis. Its dual functionality, combined with the strong electronic influence of the trichloromethyl group, makes it a versatile substrate for constructing complex molecular architectures. Its most promising application lies in the field of asymmetric synthesis, where it can serve as a precursor to novel chiral trichlorinated alcohols—compounds of high interest for the development of new pharmaceutical agents. This guide provides the

foundational knowledge for researchers to handle, analyze, and strategically employ this compound in their synthetic endeavors.

References

- PubChem. (n.d.). Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate.
- PubChem. (n.d.). Ethyl 4-(4-chlorophenyl)-3-oxobutanoate.
- PubMed. (2002). Synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate Using fabG-homologues.
- Ni, Y., Li, C. X., & Xu, J. H. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from *Burkholderia gladioli*. *BMC Biotechnology*, 16(82).
- ChemSynthesis. (2025). ethyl 4,4,4-trichloro-3-oxobutanoate.
- ResearchGate. (2008). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidene malononitriles.
- PubChem. (n.d.). Ethyl trichloroacetate.
- PubChem. (n.d.). Ethyl 4-chloroacetoacetate.
- Pharmaffiliates. (n.d.). Ethyl 4,4,4-trichloro-3-oxobutanoate.
- PubChem. (n.d.). Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate.
- Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points.
- SIELC Technologies. (2018). Ethyl 4,4,4-trichloro-3-oxobutyrate.
- ORGANIC CHEMISTRY SELECT. (n.d.). IR Spectroscopy.
- ResearchGate. (2017). Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl (S)-4-Chloro-3-hydroxybutanoate Catalyzed by *Aureobasidium pullulans* in an Aqueous/Ionic Liquid Biphase System.
- SIELC Technologies. (2018). Ethyl 4-chloro-3-oxobutanoate.
- PHYWE. (n.d.). Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoic acid ethyl ester).
- YouTube. (2019). keto-enol tautomerization.
- Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism.
- Journal of Emerging Investigators. (2022). Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA.
- ResearchGate. (2017). Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from *E. coli* CCZU-K14.

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Sources

- 1. chemsynthesis.com [chemsynthesis.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Ethyl 4,4,4-trichloro-3-oxobutyrate | SIELC Technologies [sielc.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester) | PHYWE [phywe.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. emerginginvestigators.org [emerginginvestigators.org]
- 9. Ethyl 4-chloroacetoacetate | C6H9ClO3 | CID 69484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate using fabG-homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ethyl 4-chloro-3-oxobutanoate | SIELC Technologies [sielc.com]
- 17. Ethyl 4-chloro-3-oxobutanoate(638-07-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 18. fishersci.com [fishersci.com]
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